Sodium 3,6,9,12-tetraoxapentacosyl sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

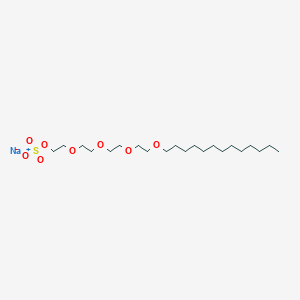

Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate is a chemical compound with the molecular formula C21H43NaO8S and a molecular weight of 478.61609 . Its CAS number is 66161-58-8 .

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate, such as its melting point, boiling point, and density, are not specified in the web search results .Aplicaciones Científicas De Investigación

Clinical Applications in Dermatology and Surgery

Sodium tetradecyl sulfate has been utilized in clinical settings primarily for its sclerosing properties. Notably, it has been effective in the treatment of hemangiomas, demonstrating modest to striking improvement in patients with minimal complications. Its application extends beyond hemangiomas to eyelid and lip lesions, Klippel-Trenaunay syndrome, and as an adjunct in selective embolization for facial A-V malformations, showcasing its versatility in treating vascular anomalies (Woods, 1987). Furthermore, its efficacy spans a range of dermatological conditions including varicose veins, telangiectasias, and Kaposi sarcoma, among others, highlighting its broad clinical utility (Jenkinson et al., 2017).

Sodium Sulfate in Cosmetic Formulations

Sodium sulfate serves as a viscosity increasing agent in cosmetic formulations, demonstrating its importance in the cosmetic industry. It has been found to be safe for use in rinse-off formulations and at concentrations up to 1% in leave-on formulations, indicating its safety and versatility as a cosmetic ingredient (Andersen, 2000).

Patent Landscape and Industrial Applications

The patent analysis of sodium tetradecyl sulfate highlights its prominence as a synthetic surfactant with a wide range of applications, from medical to industrial settings. This analysis sheds light on the inventive activities surrounding sodium tetradecyl sulfate, emphasizing its importance and versatility (Fatimi, 2022).

Environmental and Bioelectrochemical Applications

Sodium sulfate has also been explored in environmental and bioelectrochemical contexts. Studies have demonstrated its role in enhancing bioelectricity generation in microbial fuel cells treating sulfate-laden wastewater, underlining its potential in renewable energy technologies and wastewater treatment (Kumar et al., 2020).

Material Science and Energy Storage

In material science, sodium sulfate phases have been investigated for their crystallization behaviors in porous materials and their implications for rock breakdown and building material damage. This research provides insights into the mechanisms of salt-induced damage and strategies for mitigating such effects (Steiger & Asmussen, 2008). Additionally, sodium sulfate decahydrate has been explored as a phase change material for thermal energy storage, highlighting its potential in improving heat storage properties and energy efficiency (Zhang et al., 2019).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate involves the reaction of 1-hexadecanol with sulfur trioxide to form sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfonate, which is then neutralized with sodium hydroxide to form the final product.", "Starting Materials": [ "1-hexadecanol", "sulfur trioxide", "sodium hydroxide" ], "Reaction": [ "1-hexadecanol is reacted with sulfur trioxide to form sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfonate.", "The reaction is carried out in a solvent such as chloroform or dichloromethane at a temperature of around 50-60°C.", "The reaction mixture is then cooled and neutralized with sodium hydroxide to form Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate.", "The final product is then purified by recrystallization or column chromatography." ] } | |

Número CAS |

66161-58-8 |

Fórmula molecular |

C21H44NaO8S |

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C21H44O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-30(22,23)24;/h2-21H2,1H3,(H,22,23,24); |

Clave InChI |

LYWGETCTIKCCPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)